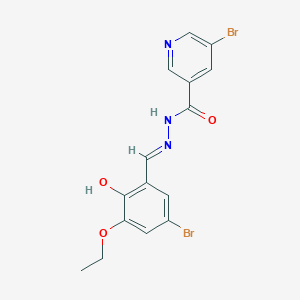![molecular formula C15H15ClFNO2 B5970640 2-{[(3-chloro-4-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5970640.png)
2-{[(3-chloro-4-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3-chloro-4-fluorophenyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder that is commonly known as CFTRinh-172.
作用机制
CFTRinh-172 acts as a potent inhibitor of CFTR function. It binds to a specific site on the CFTR protein and prevents the movement of chloride ions across cell membranes. This inhibition leads to the accumulation of mucus in the lungs and other organs, which is a hallmark of cystic fibrosis.
Biochemical and Physiological Effects:
CFTRinh-172 has been shown to have several biochemical and physiological effects. It inhibits the function of CFTR in various cell types, including epithelial cells, smooth muscle cells, and pancreatic cells. Inhibition of CFTR function leads to changes in ion transport, fluid secretion, and mucus production. CFTRinh-172 has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
CFTRinh-172 has several advantages for lab experiments. It is a potent and specific inhibitor of CFTR function and can be used to study the role of CFTR in various physiological processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, CFTRinh-172 has some limitations. It is highly toxic and can cause cell death at high concentrations. It is also not suitable for use in vivo due to its toxicity.
未来方向
CFTRinh-172 has several potential future directions. It can be used to study the role of CFTR in various diseases, including cystic fibrosis, asthma, and chronic obstructive pulmonary disease. It can also be used to develop new therapies for these diseases. Additionally, CFTRinh-172 can be used to study the function of other ion channels and transporters, leading to a better understanding of cellular physiology. Finally, CFTRinh-172 can be modified to improve its selectivity and reduce its toxicity, making it suitable for use in vivo.
Conclusion:
In conclusion, CFTRinh-172 is a potent inhibitor of CFTR function that has gained significant attention in the scientific community due to its potential applications in various fields. It is primarily used as a research tool to study the function of CFTR and has several advantages and limitations for lab experiments. CFTRinh-172 has several potential future directions, including the development of new therapies for cystic fibrosis and other diseases. Overall, CFTRinh-172 is a valuable tool for studying cellular physiology and has the potential to lead to significant advances in the field of medicine.
合成方法
CFTRinh-172 can be synthesized using various methods. The most commonly used method involves the reaction of 3-chloro-4-fluoroaniline and 5,5-dimethyl-1,3-cyclohexanedione in the presence of acetic acid and acetic anhydride. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified using column chromatography.
科学研究应用
CFTRinh-172 has been extensively studied for its potential applications in various fields. It is primarily used as a research tool to study the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that is responsible for regulating the movement of chloride ions across cell membranes. Mutations in the CFTR gene lead to the development of cystic fibrosis, a life-threatening genetic disorder.
属性
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO2/c1-15(2)6-13(19)10(14(20)7-15)8-18-9-3-4-12(17)11(16)5-9/h3-5,8,19H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOSTCGEKJKUSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC(=C(C=C2)F)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(1,3-benzodioxol-5-ylmethyl)-4-{1-[(5-propyl-3-isoxazolyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5970557.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B5970562.png)

![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5970578.png)
![3-(4-methoxyphenyl)-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-3-phenylpropanamide](/img/structure/B5970585.png)
![2,4-dichloro-N-(3-{[(4-chlorophenyl)acetyl]amino}phenyl)benzamide](/img/structure/B5970589.png)
![1-isopropyl-4-(3-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970596.png)
![3-{[2-(3-ethyl-5-isoxazolyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5970616.png)
![methyl 4-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B5970617.png)
![(3-chlorophenyl)[1-(2-thienylsulfonyl)-3-piperidinyl]methanone](/img/structure/B5970625.png)
![2-({4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenol](/img/structure/B5970638.png)
![2-methyl-6-{1-[(2-phenyl-1H-imidazol-4-yl)carbonyl]piperidin-4-yl}pyrimidin-4(3H)-one](/img/structure/B5970643.png)

![N-ethyl-N-(tetrahydro-2-furanylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5970661.png)